molecular formula C4H9FO3S B1421369 3-Methoxypropane-1-sulfonyl fluoride CAS No. 1227250-19-2

3-Methoxypropane-1-sulfonyl fluoride

Cat. No.: B1421369
CAS No.: 1227250-19-2
M. Wt: 156.18 g/mol
InChI Key: HKLSECKCOSGZFS-UHFFFAOYSA-N
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Description

3-Methoxypropane-1-sulfonyl fluoride is a chemical compound with the molecular formula C4H9O3FS and a molecular weight of 156.18 . It is a neat product .


Synthesis Analysis

Sulfonyl fluorides, including this compound, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Compared with current methods, direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This process involves the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C4H9O3FS . Unfortunately, detailed structural analysis specific to this compound is not available in the retrieved data.


Chemical Reactions Analysis

Sulfonyl fluorides, including this compound, are known for their discerning reactivity in sulfur (VI)-fluoride exchange (SuFEx) chemistry . This reactivity has enabled the context-specific labeling of protein binding sites by chemical probes that incorporate these versatile warheads . Sulfonyl fluorides can target several nucleophilic residues in protein binding sites, including tyrosine, lysine, serine, and threonine .

Scientific Research Applications

Development of Novel Reagents and Synthesis Methods

  • A new sulfonyl fluoride reagent, (E)-2-methoxyethene-1-sulfonyl fluoride (MeO-ESF), was developed for creating diverse enaminyl sulfonyl fluoride (N-ESF) compounds. This method is highly atom-economical and produces methanol as the only byproduct, making it environmentally friendly (Liu, Tang, & Qin, 2023).

Synthesis of Radiopharmaceuticals

  • 3-Methoxymethyl-16β,17β-epiestriol-O-cyclic sulfone was utilized as a precursor for F-18 16α-fluoroestradiol synthesis. This process, involving nucleophilic fluorination with fluoride ion, demonstrates the compound's stability and high yield in fluorine-18 incorporation, highlighting its potential in radiopharmaceutical applications (Lim, Zheng, Berridge, & Tewson, 1996).

Advances in Click Chemistry

  • Sulfonyl fluorides have gained importance in sulfur(VI) fluoride exchange-based “click chemistry.” An electrochemical approach for preparing sulfonyl fluorides using thiols or disulfides in combination with potassium fluoride has been reported. This method showcases a broad substrate scope and environmental benignity (Laudadio et al., 2019).

Electrosynthesis Applications

  • Recent advancements in fluoride ion-mediated anodic methoxylation of fluoroalkyl sulfides have been summarized, showcasing its synthetic applications. This includes the first example of anodic methoxylation of 2-acyloxy-3,3,3-trifluoropropyl sulfides and its implications for CF3-containing compound synthesis (Fuchigami & Inagi, 2020).

Polymer Electrolyte Membranes

  • A novel difluoroalkanesulfonyl fluoride monomer was synthesized and used to create poly(norbornene)s containing pendant difluoroalkanesulfonic acids. This development in polymer electrolyte membranes demonstrates improved room temperature proton conductivity, indicating potential applications in fuel cells and other electrochemical devices (Zhao et al., 2011).

Environmental and Health Impact Studies

  • Perfluorooctanesulfonate (PFOS), derived from perfluorooctanesulfonyl fluoride, has been studied for its persistence in the environment and long serum elimination half-life in animals and humans. This research provides crucial insights into the environmental and health impacts of such compounds (Butenhoff, Olsen, & Pfahles-Hutchens, 2006).

Accelerating Sulfonyl Fluoride Synthesis

  • A flow chemistry approach was developed for the synthesis of sulfonyl fluorides through electrochemical oxidative coupling of thiols and potassium fluoride. This method significantly accelerates the synthesis process, demonstrating up to 92% yield in a short time, compared to traditional batch methods (Cao et al., 2020).

Future Directions

Sulfonyl fluorides, including 3-Methoxypropane-1-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . The use of fluorosulfonyl radicals for the synthesis of sulfonyl fluorides is a new horizon in this field . This approach is expected to influence the future rational design of SuFEx probes for a multitude of applications in chemical biology and drug discovery .

Biochemical Analysis

Biochemical Properties

3-Methoxypropane-1-sulfonyl fluoride plays a significant role in biochemical reactions, particularly in the context of sulfur (VI) fluoride exchange (SuFEx) reactions . This compound interacts with various enzymes, proteins, and other biomolecules by forming covalent bonds through SuFEx. For instance, it can react with nucleophilic residues on target proteins, leading to the formation of stable covalent linkages . This property makes it valuable for studying protein-protein interactions and developing covalent protein drugs .

Cellular Effects

This compound influences various cellular processes by modifying the function of proteins it interacts with. It can affect cell signaling pathways, gene expression, and cellular metabolism by forming covalent bonds with key proteins involved in these processes . For example, the compound’s ability to form stable covalent linkages with proteins can alter their activity and localization within the cell, thereby impacting cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its reactivity in SuFEx reactions. The compound binds to nucleophilic residues on target proteins, leading to the formation of covalent bonds . This interaction can result in enzyme inhibition or activation, depending on the specific protein and the nature of the covalent modification . Additionally, these covalent modifications can lead to changes in gene expression by altering the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is generally stable at room temperature but may degrade over extended periods or under specific conditions . Long-term studies have shown that the covalent modifications induced by this compound can have lasting effects on cellular function, depending on the stability of the covalent bonds formed .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound can effectively modify target proteins without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as disrupting normal cellular functions and causing cellular damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical modifications without inducing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound can inhibit or activate specific enzymes, thereby affecting metabolic flux and metabolite levels . For example, its ability to form covalent bonds with enzymes involved in glycolysis can alter energy metabolism and cellular energetics .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The compound’s ability to form stable covalent linkages with proteins also affects its distribution, as it can become localized to areas where its target proteins are abundant .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with specific targeting signals and post-translational modifications . These interactions can direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . For instance, the compound may be localized to the nucleus if it interacts with nuclear proteins, thereby influencing gene expression and other nuclear processes .

Properties

IUPAC Name

3-methoxypropane-1-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9FO3S/c1-8-3-2-4-9(5,6)7/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLSECKCOSGZFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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